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molecular formula C12H10N2O2 B8792486 Ethyl 4-cyano-1H-indole-2-carboxylate

Ethyl 4-cyano-1H-indole-2-carboxylate

Cat. No. B8792486
M. Wt: 214.22 g/mol
InChI Key: WNNIWIDWIHSDHK-UHFFFAOYSA-N
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Patent
US09447039B2

Procedure details

To a stirred solution of ethyl 4-bromo-1H-indole-2-carboxylate (500 mg, 1.86 mmol) in DMF (10 mL) was added Cu(I)CN (501 mg, 5.59 mmol) and heated to 150° C. for 24 h. The reaction mixture was cooled to room temperature, the water (25 mL) was added and the reaction mixture extracted with ethyl acetate (4×50 mL). The organic layer was washed with water (25 mL), brine (25 mL), dried over anhydrous Na2SO4 and evaporated under reduced pressure to get the crude product. The crude product was purified by column chromatography over silica gel (100-200 mesh) using a solvent gradient of 10% ethyl acetate in petroleum ether to afford 330 mg (82%) of ethyl 4-cyano-1H-indole-2-carboxylate (I-3a) as an off-white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
Cu(I)CN
Quantity
501 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[NH:6]2.O.[CH3:17][N:18](C=O)C>>[C:17]([C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[NH:6]2)#[N:18]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=C2C=C(NC2=CC=C1)C(=O)OCC
Name
Cu(I)CN
Quantity
501 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture extracted with ethyl acetate (4×50 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (25 mL), brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to get the crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography over silica gel (100-200 mesh)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C2C=C(NC2=CC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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